

1-(Allyloxy)-1H-imidazole: Structural Dynamics, Synthesis, and Advanced Applications

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Compound of Interest

Compound Name: 1-(allyloxy)-1H-imidazole

CAS No.: 126355-47-3

Cat. No.: B2448924

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A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Chemical Identity

1-(Allyloxy)-1H-imidazole (SMILES: C=CCOn1ccnc1) is a specialized heterocyclic building block that bridges the gap between synthetic medicinal chemistry and advanced materials science. Unlike traditional N-alkyl imidazoles, this compound features a unique N-O linkage at the N1 position, terminating in a reactive allyl group. This structural motif provides orthogonal reactivity: the aromatic imidazole core serves as a coordinating ligand or pharmacophore, while the terminal alkene offers a handle for polymerization, cross-metathesis, or late-stage functionalization.

Physicochemical Properties & Mechanistic Insights

The introduction of an oxygen atom directly attached to the pyrrole-type nitrogen (N1) fundamentally alters the electronic landscape of the imidazole ring.

In standard imidazoles, the N1 atom donates its lone pair to maintain the aromatic sextet. The highly electronegative oxygen atom in **1-(allyloxy)-1H-imidazole** exerts a strong inductive

electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic ring, consequently reducing the basicity and nucleophilicity of the pyridine-type nitrogen (N3). This electronic modulation is critical when designing reaction conditions for quaternization, as it requires more potent electrophiles or extended reaction times compared to standard 1-methylimidazole.

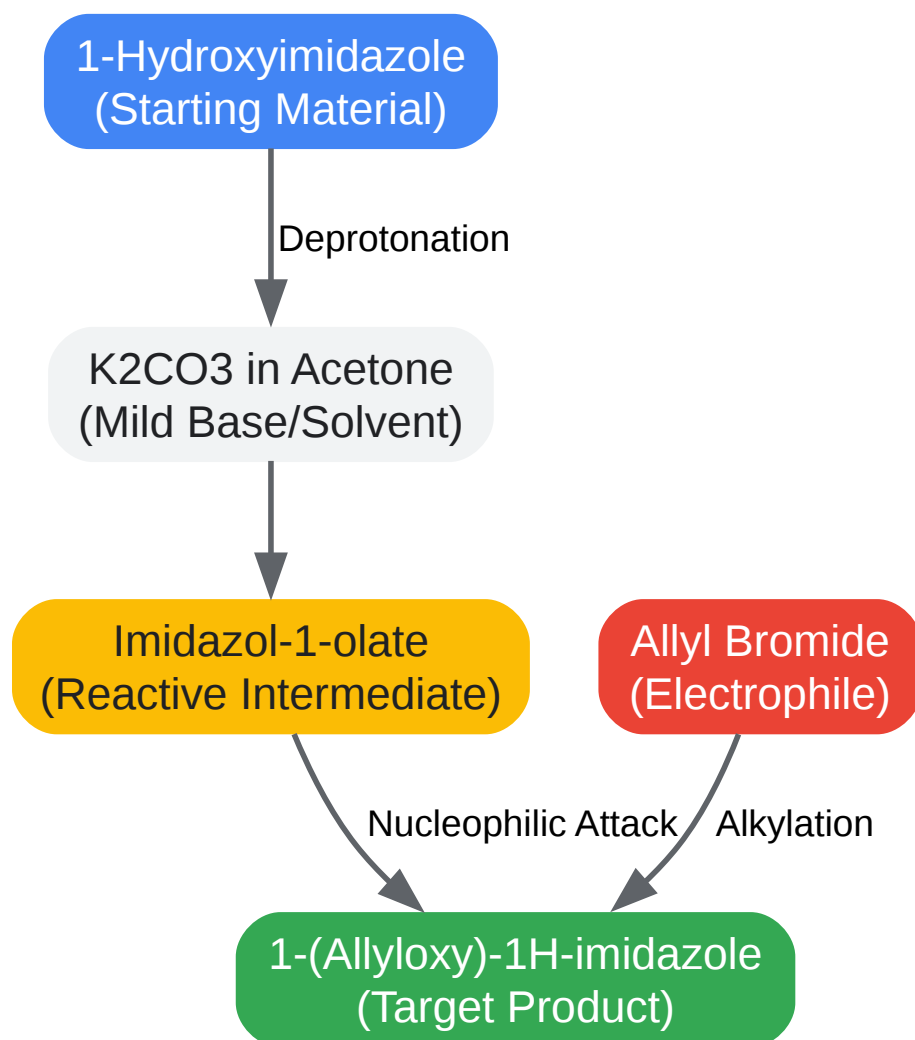
Quantitative Data Summary

Table 1: Key Physicochemical and Structural Parameters

Parameter	Value / Description	Impact on Experimental Design
Molecular Formula	C6H8N2O	Defines stoichiometric calculations.
Molecular Weight	124.14 g/mol	Low molecular weight allows high atom economy in derivatization.
Hydrogen Bond Acceptors	2 (N3, O)	Influences binding affinity in target protein active sites.
Hydrogen Bond Donors	0	Enhances lipophilicity and membrane permeability.
Primary Reactivity Sites	N3 (Nucleophilic), Allyl (Electrophilic/Radical)	Enables orthogonal, two-stage synthetic workflows.

Synthetic Methodologies

The foundational synthesis of **1-(allyloxy)-1H-imidazole** relies on the O-alkylation of 1-hydroxyimidazole. As established by [1], 1-hydroxyimidazole exists in a tautomeric equilibrium with imidazole 3-oxide. Under mildly basic conditions, it deprotonates to form the highly nucleophilic imidazol-1-olate anion, which readily attacks electrophiles like allyl bromide.



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Synthesis workflow of **1-(allyloxy)-1H-imidazole** via O-alkylation.

Applications in Advanced Materials and Drug Development

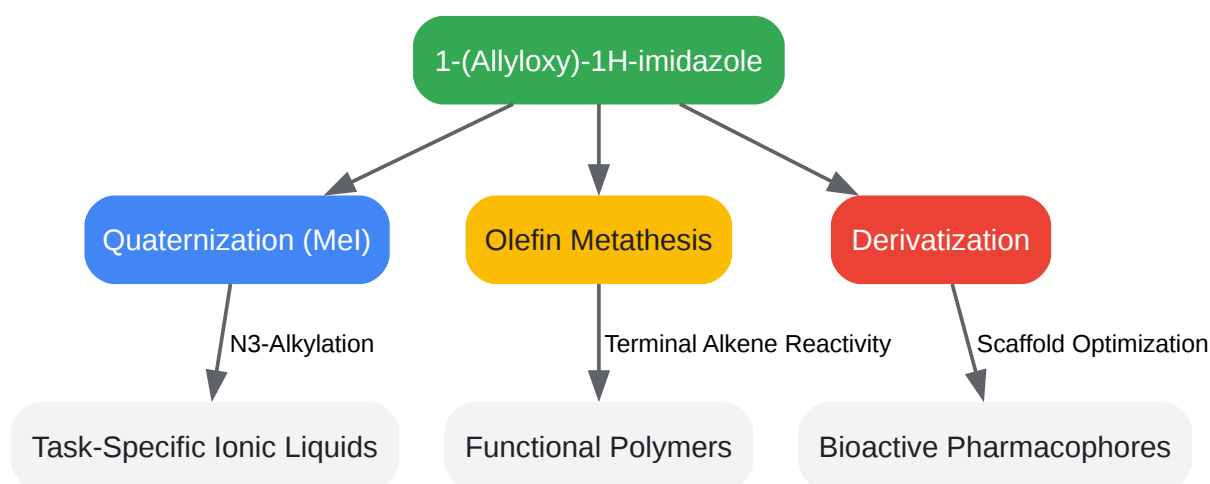
Task-Specific Ionic Liquids (TSILs)

1-(Allyloxy)-1H-imidazole is a critical precursor for the generation of functionalized ionic liquids, such as 1-allyloxy-3-methylimidazolium salts. According to research on industrial ionic liquids [2], the N-alkoxy group significantly lowers the melting point and alters the viscosity profile compared to N-alkyl analogs. Furthermore, the terminal alkene allows these ionic liquids

to be polymerized into Solid-Supported Ionic Liquid Phases (SILPs), which are highly sought after for heterogeneous catalysis and advanced gas separation membranes.

Medicinal Chemistry & Pharmacophore Optimization

The imidazole ring is a privileged scaffold in drug discovery, forming the core of numerous antifungal (e.g., miconazole) and anticancer therapeutics [3]. The allyloxy derivative acts as a highly versatile bioisostere. The allyl group serves as a synthetic handle for late-stage functionalization—such as click chemistry or olefin cross-metathesis—allowing drug development professionals to rapidly append lipophilic tails or polar groups to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles [4].



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Divergent application pathways of **1-(allyloxy)-1H-imidazole**.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate internal checkpoints to ensure mechanistic integrity.

Protocol A: O-Allylation of 1-Hydroxyimidazole

Objective: Synthesize **1-(allyloxy)-1H-imidazole** with high regioselectivity.

- Preparation: Dissolve 1-hydroxyimidazole (1.0 equiv) in anhydrous acetone to achieve a 0.5 M concentration.
 - Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of allyl bromide into allyl alcohol.
- Deprotonation: Add anhydrous Potassium Carbonate (K_2CO_3 , 1.5 equiv). Stir the suspension for 30 minutes at room temperature.
 - Causality: K_2CO_3 is chosen over stronger bases like NaH because it provides sufficient basicity to deprotonate the N-OH group ($pK_a \sim 6-7$) without triggering base-catalyzed degradation of the electrophile.
- Alkylation: Introduce allyl bromide (1.1 equiv) dropwise over 15 minutes.
 - Causality: Dropwise addition controls the exothermic nature of the reaction and maintains a low steady-state concentration of the electrophile, heavily suppressing unwanted N3-polyalkylation.
- Reaction & Self-Validation: Stir at 40°C for 12 hours.
 - Validation Checkpoint: The progressive precipitation of Potassium Bromide (KBr) serves as a visual, self-validating indicator of reaction turnover.
- Workup: Filter the suspension to remove KBr and excess K_2CO_3 . Concentrate the filtrate under reduced pressure, extract with dichloromethane, wash with brine, and dry over anhydrous Na_2SO_4 . Purify via silica gel chromatography (Ethyl Acetate/Hexane).

Protocol B: Quaternization to 1-Allyloxy-3-methylimidazolium Iodide (TSIL Precursor)

Objective: Generate a polymerizable ionic liquid precursor.

- Reaction Setup: Dissolve **1-(allyloxy)-1H-imidazole** in a non-polar solvent (e.g., anhydrous toluene) and add methyl iodide (1.2 equiv).
- Conditions: Stir at room temperature in complete darkness for 24 to 48 hours.
 - Causality: The N-O bond reduces N3 basicity, necessitating a highly reactive alkylating agent (MeI) and extended reaction times. Light exclusion is mandatory to prevent the photolytic homolysis of methyl iodide, which would generate radical species and cause unwanted side reactions at the allyl double bond.
- Isolation & Self-Purification:
 - Validation Checkpoint: As the ionic liquid forms, it will phase-separate from the toluene as a dense, immiscible oil or precipitate as a solid. This phase separation is a self-purifying mechanism.
- Finalization: Decant the toluene, wash the heavy ionic liquid phase vigorously with diethyl ether to extract any unreacted starting materials, and dry under high vacuum at 50°C for 8 hours.

References

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- Mumtaz, A., et al. (2016). Imidazole and its derivatives as potential candidates for drug development. *ResearchGate*. [[Link](#)]
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